molecular formula C7H9ClN2O B2913598 1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 1171573-50-4

1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B2913598
CAS No.: 1171573-50-4
M. Wt: 172.61
InChI Key: BQVMXEAFHVWVDR-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic acyl chloride derivative with a pyrazole backbone substituted at the 1- and 3-positions with ethyl and methyl groups, respectively. This compound is of significant interest in organic synthesis, particularly in the preparation of amides, esters, and other derivatives for applications in pharmaceuticals, agrochemicals, and materials science. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is synthesized via a four-step route involving acylation, cyclization, hydrolysis, and chlorination, yielding 46.8% overall with 96.1% purity . Similar methods likely apply to the ethyl-methyl variant, with substituents influencing reaction efficiency and product stability.

Properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-10-4-6(7(8)11)5(2)9-10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVMXEAFHVWVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the pyrazole derivative is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride depends on its specific application and the target molecule it interacts withThis acylation reaction can modify the activity of enzymes or receptors, leading to changes in biological pathways and physiological effects .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and physicochemical properties of pyrazole-4-carbonyl chlorides are heavily influenced by substituents on the pyrazole ring. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Effects on Pyrazole-4-carbonyl Chlorides
Compound Substituents (1- and 3-positions) Electron-Withdrawing/Donating Reactivity of Carbonyl Chloride Industrial Scalability
1-Ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride Ethyl (donor), Methyl (donor) Weak electron-donating Moderate Likely feasible
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride Methyl (donor), CF₃ (strong withdrawer) Strong electron-withdrawing High Demonstrated (46.8% yield)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl (withdrawer), Phenyl (donor) Mixed Low (carbaldehyde less reactive) Limited data

Key Observations:

  • Electron-withdrawing groups (EWGs): The trifluoromethyl group in the methyl-CF₃ derivative enhances carbonyl chloride reactivity due to its strong electron-withdrawing nature, facilitating nucleophilic acyl substitution .
  • Synthetic yield: The methyl-CF₃ variant achieves a 46.8% yield, suggesting that EWGs may improve cyclization or chlorination efficiency. Ethyl-methyl substitution might lower yields due to steric hindrance or reduced intermediate stability.

Industrial Viability and Process Optimization

The methyl-CF₃ compound’s synthesis is noted for simplicity and scalability, using cost-effective reagents like hydrazine hydrate and methanol . For the ethyl-methyl analog, similar steps (e.g., cyclization with hydrazine derivatives) may apply, but the absence of a strong EWG like CF₃ could necessitate longer reaction times or higher temperatures to achieve comparable efficiency.

Crystallographic and Computational Insights

However, substituent size (ethyl > methyl > CF₃) may influence crystal void spaces and molecular packing, affecting solubility and stability.

Biological Activity

1-Ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride (EMPC) is a compound with significant potential in medicinal chemistry and biological applications. Characterized by its reactive carbonyl chloride group, EMPC serves as an important intermediate in the synthesis of various bioactive molecules. This article explores the biological activity of EMPC, including its mechanisms of action, applications in drug development, and comparisons with related compounds.

EMPC has the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g/mol. It features a pyrazole ring, which is known for its diverse biological activities. The presence of the carbonyl chloride functional group enhances its reactivity, allowing it to participate in various chemical transformations.

The biological activity of EMPC largely depends on its ability to undergo acylation reactions, modifying enzyme or receptor functions. This modification can lead to significant changes in biological pathways and physiological effects. For example, EMPC can be converted into amides or esters through nucleophilic substitution reactions, which may enhance or alter the biological properties of the resulting compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including EMPC. Research indicates that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, such as lung, breast, and colorectal cancers. For instance, derivatives based on EMPC have shown promising results in inhibiting proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Antimicrobial Properties

EMPC and its derivatives have been evaluated for their antimicrobial activities. Pyrazole-based compounds are known to exhibit significant antibacterial and antifungal effects. Studies suggest that modifications to the pyrazole ring can enhance these properties, making them suitable candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to EMPC have been explored for their ability to inhibit inflammatory pathways, making them candidates for treating various inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of EMPC, it is useful to compare it with similar pyrazole derivatives:

Compound NameMolecular FormulaUnique Features
1-Ethyl-3-methylpyrazoleC₇H₉N₂Lacks carbonyl chloride functionality
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acidC₇H₉N₂O₂Contains a carboxylic acid group instead
3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chlorideC₉H₉ClN₂OSubstituted with a phenyl group

This table illustrates that EMPC's carbonyl chloride functionality provides enhanced reactivity compared to its analogs, making it more versatile in synthetic applications.

Case Studies

Several case studies have demonstrated the efficacy of EMPC derivatives in biological assays:

  • Antitumor Activity : A study synthesized multiple analogs based on EMPC and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
  • Insecticidal Properties : Another investigation assessed the insecticidal activity of EMPC derivatives against pests like Mythimna separate and Helicoverpa armigera. Some compounds showed significant lethality at concentrations as low as 500 mg/L .
  • Fungicidal Activity : Research has also focused on the antifungal properties of EMPC derivatives. One study reported that specific analogs inhibited fungal growth with an inhibition rate exceeding 77% against Pyricularia oryae, indicating potential applications in agricultural chemistry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, a chloro-substituted pyrazole precursor (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) can react with ethylamine under basic conditions (e.g., K₂CO₃) to introduce the ethyl group, followed by carbonyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride . Reaction temperature (0–5°C for acylation) and solvent choice (anhydrous dichloromethane or THF) critically impact yield due to the compound's sensitivity to hydrolysis.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for the ethyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and pyrazole protons (δ ~6.5–8.0 ppm) confirm substitution patterns .
  • FT-IR : A strong carbonyl stretch (C=O) at ~1750–1800 cm⁻¹ and C-Cl vibration at ~750 cm⁻¹ validate the acyl chloride moiety .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns corroborate the molecular weight and structure .

Q. What are the common reactivity profiles of this compound in medicinal chemistry applications?

  • Methodological Answer : The acyl chloride group enables nucleophilic acyl substitution, forming amides or esters. For instance, coupling with amines (e.g., aniline derivatives) in the presence of a base (e.g., triethylamine) generates pyrazole-carboxamide intermediates, which are precursors for bioactive molecules . Reactions must be conducted under anhydrous conditions to prevent hydrolysis to the carboxylic acid .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize byproducts like hydrolyzed carboxylic acid?

  • Methodological Answer :

  • Moisture Control : Use Schlenk lines or gloveboxes for reagent handling.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or DMAP can accelerate acylation, reducing exposure to moisture .
  • Workup Optimization : Quench excess SOCl₂ with dry ice/acetone baths before aqueous extraction to avoid acid formation .
    • Data Contradiction Analysis : Conflicting reports on yield (e.g., 40–60%) may stem from residual water in solvents; Karl Fischer titration of solvents pre-reaction is advised .

Q. What strategies address stability challenges during storage and handling?

  • Methodological Answer :

  • Storage : Store under inert gas (argon) at –20°C in sealed, desiccated vials.
  • Stabilizers : Add molecular sieves (3Å) to absorb trace moisture .
  • Decomposition Monitoring : Periodic FT-IR checks for C=O absorption shifts (indicative of hydrolysis) ensure integrity .

Q. How can spectral data discrepancies (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Detect rotamers or conformational changes in the ethyl/pyrazole groups .
  • COSY/HMQC Experiments : Assign ambiguous proton/carbon signals caused by overlapping peaks.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry) by comparing experimental data with published crystal structures of analogs .

Q. What are the applications of this compound in synthesizing complex heterocycles?

  • Methodological Answer : It serves as a key electrophile in multi-step syntheses:

  • Pd-Catalyzed Cross-Couplings : React with boronic acids to form biaryl pyrazoles under Suzuki-Miyaura conditions .
  • Cyclization Reactions : Use with hydrazines to generate fused pyrazolo[1,5-a]pyrimidines, which are explored as kinase inhibitors .

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